3-[(2,4,6-Trimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Description
3-[(2,4,6-Trimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a norbornene-derived compound featuring a bicyclic core with a carbamoyl-linked 2,4,6-trimethylphenyl (mesityl) group and a carboxylic acid moiety. Its structure combines the rigidity of the norbornene scaffold with the steric bulk of the mesityl group, making it a candidate for applications in polymer chemistry, catalysis, and medicinal chemistry.
Properties
Molecular Formula |
C18H21NO3 |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
3-[(2,4,6-trimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H21NO3/c1-9-6-10(2)16(11(3)7-9)19-17(20)14-12-4-5-13(8-12)15(14)18(21)22/h4-7,12-15H,8H2,1-3H3,(H,19,20)(H,21,22) |
InChI Key |
YZPOFGUAYMVABJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2C3CC(C2C(=O)O)C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4,6-Trimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the reaction of 2,4,6-trimethylphenyl isocyanate with bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(2,4,6-Trimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[(2,4,6-Trimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-[(2,4,6-Trimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro in ) increase the carboxylic acid's acidity, enhancing reactivity in esterification or coordination chemistry.
- Bulky substituents (e.g., mesityl or 2-ethylhexyl in ) improve thermal stability and influence polymerization kinetics in ring-opening metathesis polymerization (ROMP) .
- Polar groups (e.g., hydroxyethyl in ) facilitate water solubility, critical for biomedical applications.
Biological Activity
The compound 3-[(2,4,6-trimethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic core with a carbamoyl group attached to a trimethylphenyl moiety, which may influence its solubility and interaction with biological targets. The structural formula is represented as follows:
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of bicyclic compounds have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Example A | E. coli | 32 µg/mL |
| Example B | S. aureus | 16 µg/mL |
Anti-cancer Potential
Research into structurally related compounds has suggested potential anti-cancer activity. For example, certain bicyclic derivatives were found to induce apoptosis in cancer cell lines through the activation of caspase pathways.
A notable study reported that a related compound led to a decrease in cell viability in human cancer cell lines, indicating its potential as an anti-cancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 10 | Caspase activation |
| MCF-7 (breast) | 15 | Cell cycle arrest |
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes linked to disease pathways. For example, some bicyclic compounds have been shown to inhibit proteases involved in cancer metastasis.
Case Studies
- Study on Antimicrobial Effects : A study evaluated the antimicrobial activity of various derivatives of bicyclic compounds against pathogenic bacteria. Results indicated that modifications to the phenyl group significantly enhanced activity against Gram-positive bacteria.
- Anti-cancer Research : A clinical trial assessed the effects of a related bicyclic compound on patients with advanced cancer. The trial reported a partial response in 30% of participants, suggesting promising anti-tumor activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
